Acetamidine

Descripción general

Descripción

Acetamidine, also known as ethanimidamide, is an organic compound with the formula CH₃C(NH)NH₂. It is one of the simplest amidines and is commonly encountered as its hydrochloride salt, this compound hydrochloride. This compound is used in the synthesis of various nitrogen-bearing compounds and has significant applications in both laboratory and industrial settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetamidine hydrochloride is synthesized through a two-step process starting with acetonitrile in ethanol at close to 0°C. The mixture is treated with anhydrous hydrogen chloride in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride. This intermediate is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by introducing hydrogen chloride into a solution of acetonitrile and methanol. The mixture is then treated with ammonia methanol solution, maintaining the pH in the range of 7-8. The resulting product is centrifuged to remove ammonium chloride, and the filtrate is concentrated to obtain this compound hydrochloride .

Análisis De Reacciones Químicas

Types of Reactions: Acetamidine undergoes various chemical reactions, including:

Hydrolysis: In aqueous solution, this compound hydrochloride hydrolyzes to acetic acid and ammonia.

Decomposition: Upon heating, it decomposes to acetonitrile and ammonium chloride.

Common Reagents and Conditions:

Hydrolysis: Water is used as the reagent.

Decomposition: Heat is applied.

Substitution: β-dicarbonyls, acetaldehydes, and imidates are used as reagents.

Major Products:

Hydrolysis: Acetic acid and ammonia.

Decomposition: Acetonitrile and ammonium chloride.

Substitution: Substituted pyrimidines, imidazoles, and triazines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral and Antimicrobial Activity

Acetamidine derivatives have been investigated for their antiviral properties. For instance, studies have shown that this compound-based compounds can inhibit the replication of viruses, making them potential candidates for antiviral drug development. A notable example is the synthesis of aryl acetamide derivatives that demonstrated enhanced potency against malaria parasites compared to traditional compounds, indicating their potential as effective antimalarial agents .

1.2 Urease Inhibition

Research has highlighted the role of this compound in developing urease inhibitors. Urease is an enzyme that plays a critical role in various pathological conditions, including urinary infections and certain types of cancer. This compound derivatives have shown promising urease inhibition activities, with specific compounds achieving IC50 values as low as 9.95 µM, indicating their potential as therapeutic agents .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 9.95 ± 0.14 | Strong Urease Inhibitor |

| Compound B | 63.42 ± 1.15 | Moderate Urease Inhibitor |

1.3 Anti-inflammatory Properties

This compound-containing compounds are also being explored for their anti-inflammatory effects. The structural modifications of this compound have led to the discovery of new agents that can effectively manage pain and inflammation, similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles. Recent studies synthesized numerous compounds to analyze how variations in molecular structure affect biological activity. For example, modifications on the aryl tail group of this compound derivatives have been shown to significantly enhance potency against target pathogens .

| Modification | Observed Potency | Comments |

|---|---|---|

| Electron-withdrawing groups | Increased potency | Preferred over electron-donating groups |

| 3,4-dichloro substitution | 12-fold increase in potency | Synergistic effects observed |

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have indicated that acetamide, a related compound, may induce liver tumors in rodent models, leading to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC) . Such findings necessitate careful evaluation during the development of this compound-based therapeutics.

Case Studies

Case Study 1: Development of Antimalarial Agents

A study conducted by Medicines for Malaria Venture synthesized a series of aryl acetamide derivatives to evaluate their efficacy against malaria parasites. The results indicated that certain modifications led to a significant increase in potency while maintaining a favorable safety profile .

Case Study 2: Urease Inhibitors

Research focusing on sulfonamide-acetamide scaffolds demonstrated that specific structural modifications resulted in potent urease inhibitors suitable for further development as therapeutic agents for treating infections associated with urease-producing bacteria .

Mecanismo De Acción

Acetamidine exerts its effects primarily through its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile in many reactions, facilitating the formation of nitrogen-containing heterocycles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparación Con Compuestos Similares

Formamidine: Similar in structure but with a formyl group instead of an acetyl group.

Benzamidine: Contains a benzyl group instead of an acetyl group.

Guanidine: Contains an additional nitrogen atom, making it a stronger base.

Uniqueness: Acetamidine is unique due to its simplicity and versatility in forming various nitrogen-containing heterocycles. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

Acetamidine is an important compound in medicinal chemistry, particularly noted for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis of derivatives, and relevant case studies that highlight its efficacy and safety.

Overview of this compound

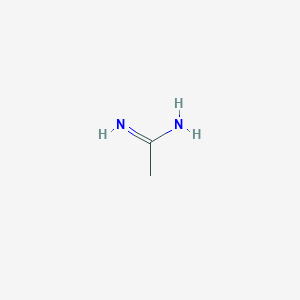

This compound is a simple amidine derivative, characterized by the presence of an amine group attached to an acetamido moiety. Its chemical structure can be represented as follows:

This compound has garnered interest due to its role in various biological processes, including antioxidant activity, enzyme inhibition, and potential neuroprotective effects.

Biological Activities

1. Antioxidant Activity

Research has shown that this compound derivatives exhibit significant antioxidant properties. A study synthesized several new acetamide derivatives and evaluated their ability to scavenge free radicals using the ABTS radical scavenging assay. The results indicated that certain derivatives displayed excellent antioxidant activity, with notable IC50 values (the concentration required to inhibit 50% of the activity) indicating their potency .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| 40006 | 3.0443 | High antioxidant activity |

| 40007 | 10.6444 | Moderate antioxidant activity |

2. Enzyme Inhibition

This compound and its derivatives have been studied for their inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Compounds designed from this compound showed promising inhibition against BChE, suggesting potential therapeutic roles in neurodegenerative conditions .

Table 2: Inhibition Potency of this compound Derivatives on BChE

| Compound ID | Inhibition (%) | Ki (µM) |

|---|---|---|

| Compound A | 85 | 0.25 |

| Compound B | 75 | 0.40 |

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

- Antioxidant Mechanism : this compound derivatives can donate electrons to free radicals, thereby neutralizing them and reducing oxidative stress within cells.

- Enzyme Interaction : The structural features of this compound allow it to interact with active sites of enzymes like BChE, leading to competitive inhibition. This interaction is crucial for regulating acetylcholine levels in the brain.

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on macrophage cell lines demonstrated that this compound derivatives significantly reduced nitric oxide production in LPS-stimulated cells, showcasing their potential as anti-inflammatory agents .

Case Study 2: Neuroprotective Potential

In vivo studies involving rat models have shown that specific this compound derivatives can improve cognitive function by inhibiting BChE activity, supporting their development as therapeutic agents for Alzheimer's disease .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Some studies indicate that certain concentrations may lead to cytotoxic effects; however, most synthesized derivatives have shown low toxicity profiles in preliminary tests .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing acetamidine hydrochloride and verifying its purity?

- This compound hydrochloride is typically synthesized by reacting acetonitrile with ammonium chloride in anhydrous ethanol under reflux conditions. Purity verification involves gravimetric analysis to detect involatile impurities and titration methods to quantify ammonium chloride content . Thermal analysis (e.g., DTA at 5°C/min in open glass tubes) and spectroscopic techniques (e.g., ESI+/- mass spectrometry) are critical for confirming structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key data should researchers prioritize?

- ¹H NMR and ¹³C NMR are essential for confirming stereochemistry and substituent positions. For example, this compound derivatives show a single acetyl signal (~2.1 ppm in ¹H NMR) and a carbonyl carbon signal (~172 ppm in ¹³C NMR) . IR spectroscopy identifies protonation sites (e.g., imino nitrogen in N-substituted amidines) . X-ray diffraction is recommended for resolving ambiguities in stereochemistry, as demonstrated for bis(2,6-diisopropylphenyl) this compound .

Q. How is this compound hydrochloride utilized as a precursor in heterocyclic compound synthesis?

- It reacts with β-dicarbonyls to form pyrimidines (e.g., 4,6-dihydroxy-2-methylpyrimidine) under optimized conditions (1:3.4 molar ratio with NaOMe in methanol, 20°C, 4 hours, 85.76% yield) . It also serves as an ammonia source in transition-metal-free syntheses of 2-aminopyridines from 2-fluoropyridine .

Q. What are the critical physicochemical properties of this compound hydrochloride for experimental design?

- The compound is hygroscopic, soluble in water and alcohol, and forms monoclinic crystals. Thermal stability is influenced by impurities (e.g., sodium chloride increases ash content post-heating) . Researchers must control humidity during storage and use inert atmospheres for heat-dependent reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data for this compound salts?

- Discrepancies may arise from varying impurity profiles (e.g., NaCl content) or experimental setups (open vs. sealed systems). Standardize protocols using differential thermal analysis (DTA) in open glass tubes at 5°C/min and cross-validate with thermogravimetric analysis (TGA) . Report impurity levels and heating rates to ensure reproducibility.

Q. What computational approaches explain regioselectivity in multi-component reactions involving this compound hydrochloride?

- Theoretical studies using thermodynamic and kinetic stability calculations can predict preferential formation of products like 5,6-dihydrobenzo[h]quinazolines. For example, density functional theory (DFT) models may identify transition-state energies favoring specific reaction pathways .

Q. How do researchers reconcile conflicting biological activity data for this compound derivatives?

- Derivatives such as m-tolyloxythis compound (cardiotonic effects) and LON-954 (tremorogenic properties) require rigorous dose-response assays and mechanistic studies. Use NG108-15 cell models to assess gramicidin D channel blockade, comparing results with guanidine hydrochloride controls .

Q. What experimental designs optimize catalytic efficiency in this compound-mediated heterocyclic syntheses?

- Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., CuO nanoparticles), solvent-free conditions, and microwave irradiation. For pyrido[1,2-a]pyrimidine synthesis, screen copper catalysts for recyclability and reaction yield .

Q. How do stereochemical outcomes in amidine reactions vary with substituent electronic effects?

- X-ray crystallography and NMR reveal that electron-withdrawing groups on aryl substituents favor cis-configurations in acetamidines. Compare with benzamidines, where steric effects dominate .

Q. Methodological and Reporting Standards

Q. What statistical and reporting practices ensure reproducibility in this compound research?

- Follow ACS Style Guidelines : Report numerical data to ≤3 significant figures, justify exceptions, and specify statistical tests (e.g., p-values for "significance") . For thermal analysis, include raw DTA curves in supplementary materials .

Q. How should researchers structure papers on this compound to meet journal standards?

Propiedades

IUPAC Name |

ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLZINXFSUDMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-42-5 (mono-hydrochloride), 36896-17-0 (monoacetate) | |

| Record name | Acetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162273 | |

| Record name | Acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-37-3 | |

| Record name | Acetamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK19732OQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.